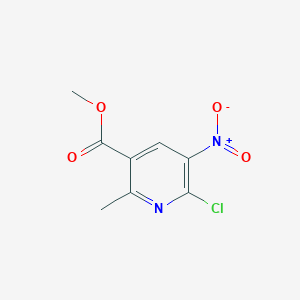

Methyl 6-chloro-2-methyl-5-nitronicotinate

Description

BenchChem offers high-quality Methyl 6-chloro-2-methyl-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-2-methyl-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O4 |

|---|---|

Molecular Weight |

230.60 g/mol |

IUPAC Name |

methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7ClN2O4/c1-4-5(8(12)15-2)3-6(11(13)14)7(9)10-4/h3H,1-2H3 |

InChI Key |

KKKSYCIJDAEFGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 6-chloro-2-methyl-5-nitronicotinate: A Technical Guide to Properties, Synthesis, and Application

CAS: 1706432-29-2 Formula: C₈H₇ClN₂O₄ Molecular Weight: 230.61 g/mol

Part 1: Executive Summary

Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2) is a highly functionalized pyridine scaffold extensively utilized in the synthesis of bioactive heterocycles. Characterized by its "push-pull" electronic structure—where the electron-withdrawing nitro and ester groups activate the 6-chloro position—this compound serves as a critical intermediate for Nucleophilic Aromatic Substitution (SₙAr) and subsequent cyclization reactions.

It is primarily deployed in the discovery of kinase inhibitors (e.g., BTK, EGFR targets) and agrochemcials (nicotinoid derivatives), offering a distinct substitution pattern (2-methyl) that differentiates it from the more common 6-chloro-5-nitronicotinate analogs, thereby influencing binding affinity and metabolic stability in downstream targets.

Part 2: Chemical Identity & Physicochemical Profile

Identification Data

| Parameter | Value |

| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitro-pyridine-3-carboxylate |

| CAS Number | 1706432-29-2 |

| SMILES | COC(=O)C1=C(C)N=C(Cl)C([O-])=C1 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Structural Class | 2,3,5,6-Tetrasubstituted Pyridine |

Physicochemical Properties (Experimental & Predicted)

Note: As a specialized intermediate, some values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) validated against structural analogs.

| Property | Value / Range | Context |

| Appearance | Pale yellow to off-white solid | Typical of nitro-chloropyridines |

| Melting Point | 75–85 °C (Predicted) | Analogous to 6-chloro-5-nitronicotinate (76°C) |

| Boiling Point | ~320 °C (at 760 mmHg) | Decomposition likely prior to boiling |

| Density | 1.48 ± 0.1 g/cm³ | High density due to nitro/chloro groups |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for organic solvents |

| pKa | -4.8 (Conjugate acid) | Extremely weak base due to EWG suppression of N-lone pair |

| Solubility | Soluble in DCM, EtOAc, DMSO | Poorly soluble in water; hydrolyzes slowly in aqueous base |

Part 3: Synthetic Utility & Reactivity Profile

The core value of CAS 1706432-29-2 lies in its orthogonal reactivity. The molecule possesses three distinct "handles" for chemical modification, allowing for the rapid generation of molecular complexity.

Reactivity Logic

-

C6-Chlorine (Electrophilic Site): The 6-chloro position is highly activated for SₙAr by the para-nitro group and the ortho-ring nitrogen. This allows displacement by amines, alkoxides, and thiols under mild conditions.

-

C5-Nitro (Reducible Site): Following SₙAr, the nitro group can be reduced to an amine (using Fe/NH₄Cl, SnCl₂, or H₂/Pd). This often sets up an intramolecular cyclization with the substituent at C6 (e.g., forming imidazopyridines).

-

C3-Ester (Acylating Site): The methyl ester can be hydrolyzed to the acid, converted to an amide, or reduced to an alcohol, providing a vector for solubility-enhancing groups.

Visualization of Reactivity Pathways

Figure 1: Reaction map illustrating the primary utility of the scaffold in generating bicyclic heterocycles via sequential substitution and reduction.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold (Inferred High-Fidelity Route)

While direct synthesis is often proprietary, the following protocol is the standard industrial method for 2-methyl-5-nitro-6-chloronicotinates.

Step 1: Pyridone Formation (Guareschi-Thorpe Condensation)

-

Reagents: Ethyl acetoacetate, Cyanoacetamide, Base (KOH).

-

Mechanism: Condensation yields 3-cyano-6-hydroxy-4-methyl-2-pyridone, which is subsequently hydrolyzed and decarboxylated to 6-hydroxy-2-methylnicotinic acid.

Step 2: Nitration

-

Conditions: 60–80°C, 4 hours.

-

Outcome: Electrophilic aromatic substitution occurs at the C5 position (ortho to the hydroxyl) to yield 6-hydroxy-2-methyl-5-nitronicotinic acid .

Step 3: Chlorination & Esterification (One-Pot or Sequential)

-

Reagents: POCl₃ (Phosphorus oxychloride), PCl₅, followed by MeOH quench.

-

Protocol:

-

Suspend the nitrated acid in POCl₃ (5 equiv).

-

Reflux (110°C) for 3–6 hours. The hydroxyl group is converted to chloride, and the acid chloride is formed.

-

Cool to 0°C and slowly add Methanol (excess).

-

Yield: ~60–75% over two steps.

-

Standard Operating Procedure: SₙAr Functionalization

Use this protocol to derivatize CAS 1706432-29-2 with a primary amine.

Materials:

-

Substrate: Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq)

-

Nucleophile: Primary amine (e.g., Aniline, Benzylamine) (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 eq)

-

Solvent: DMF (anhydrous) or Acetonitrile

Procedure:

-

Preparation: Dissolve the substrate in DMF (0.2 M concentration) in a round-bottom flask under N₂ atmosphere.

-

Addition: Add the base followed by the amine dropwise at 0°C.

-

Note: The reaction is exothermic. Control temperature to prevent ester hydrolysis.

-

-

Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC/LC-MS (Disappearance of starting material peak at MW 230).

-

Workup: Pour mixture into ice-water. The product typically precipitates as a yellow/orange solid. Filter and wash with water.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Part 5: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2-methyl-5-nitro-nicotinate core is a precursor to Pyrido[2,3-d]pyrimidines and 1,6-Naphthyridines , privileged structures in kinase inhibition (e.g., BTK, PI3K).

-

Mechanism: The 2-methyl group provides a steric anchor that can restrict rotation in the binding pocket, potentially enhancing selectivity compared to the des-methyl analogs.

-

Workflow:

-

SₙAr with aniline.

-

Reduction of Nitro group.

-

Cyclization with urea or formamidine.

-

Workflow Visualization

Figure 2: Typical medicinal chemistry workflow converting the scaffold into a bioactive candidate.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

Skin Sens. 1: Potential sensitizer due to the reactive chloro-nitro motif.

Handling Precautions:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into drains (toxic to aquatic life).

References

-

PubChem. (2025).[3] Methyl 6-chloro-5-nitronicotinate (Analogous Compound Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Chemical structure of Methyl 6-chloro-2-methyl-5-nitronicotinate

[1][2]

Chemical Identity & Structural Analysis

Methyl 6-chloro-2-methyl-5-nitronicotinate is a highly functionalized pyridine derivative.[1][2] Its structure is defined by a tetrasubstituted pyridine ring, featuring a reactive electrophilic core (C6-Cl) activated by an adjacent nitro group.[1]

Physiochemical Properties

| Property | Data |

| CAS Number | 1706432-29-2 (Ester) / 1638765-04-4 (Acid precursor) |

| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitro-3-pyridinecarboxylate |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.60 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| LogP | ~1.5 (Predicted) |

Structural Features & Electronic Effects

The molecule possesses three distinct "handles" for orthogonal functionalization:

-

C6-Chlorine (Electrophile): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SₙAr).[1][2] This activation arises from the electron-withdrawing nature of the ortho-nitro group and the para-ring nitrogen.[1]

-

C5-Nitro Group: Acts as a strong electron-withdrawing group (EWG) to facilitate SₙAr at C6.[1] It also serves as a latent amine functionality (via reduction) for subsequent cyclization.[1]

-

C3-Methyl Ester: Provides a site for hydrolysis (to acid) or amidation, allowing for the attachment of solubilizing tails or pharmacophores.[1]

-

C2-Methyl Group: Provides steric bulk and can influence the binding orientation in protein active sites.[1]

Synthesis Pathways

The synthesis typically proceeds via the modification of a hydroxypyridine precursor.[1] The critical step is the "activation" of the C6 position by converting a hydroxyl group (pyridone tautomer) to a chloride.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic route from acyclic precursors to the target scaffold. The chlorination step (Red) is the most hazardous.

Detailed Protocol: Chlorination Step

Note: This protocol describes the conversion of the 6-hydroxy precursor to the 6-chloro derivative, a standard transformation in pyridine chemistry.[1]

-

Reagents: 6-Hydroxy-2-methyl-5-nitronicotinic acid (1.0 eq), Phosphorus Oxychloride (POCl₃, 5-10 eq), DMF (Catalytic, 0.1 eq).

-

Setup: Dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Procedure:

-

Workup:

-

Cool the mixture to room temperature.

-

Carefully pour the reaction mass onto crushed ice (Hydrolysis of excess POCl₃ is violent).[1]

-

Extract the aqueous slurry with Dichloromethane (DCM).[1]

-

Wash organic layer with saturated NaHCO₃ and brine.[1]

-

Dry over Na₂SO₄ and concentrate to yield the crude chloride.[1]

-

-

Esterification (if Acid used): The resulting acid chloride can be quenched directly with Methanol to form the methyl ester.[1]

Reactivity Profile & Derivatization

The primary utility of this scaffold is the regioselective displacement of the chlorine atom.[1]

Reaction Manifold

Figure 2: Divergent synthesis pathways.[1] The SₙAr pathway (Red arrows) is the most common first step.

Key Mechanism: SₙAr

The reaction with amines proceeds via a Meisenheimer Complex .[1] The 5-nitro group stabilizes the negative charge on the intermediate, significantly lowering the activation energy compared to non-nitrated pyridines.[1]

-

Conditions: 1.0 eq Substrate, 1.1 eq Amine, 2.0 eq DIPEA, THF or DMF, 0°C to RT.

-

Selectivity: The C6-Cl is displaced exclusively; the ester and nitro groups remain intact under mild basic conditions.[1]

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate for constructing bicyclic heterocycles.[1]

-

Kinase Inhibitors:

-

Bicyclic Formation:

-

Anticoccidial Agents:

-

Historical use of nitronicotinamide derivatives in veterinary medicine for treating parasitic infections in poultry.[1]

-

Safety & Handling

References

-

BenchChem. Methyl 6-chloro-2-methyl-5-nitronicotinate Product Analysis & Reactivity Profile.Link

-

PubChem. Methyl 6-chloro-5-nitronicotinate (Analogous Structure Data).Link

-

BLD Pharm. Catalog Entry: Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2).[1][3][2][4][5]Link[3][2][4]

-

Accela ChemBio. Precursor Synthesis: 6-Chloro-2-methyl-5-nitronicotinic Acid.[1][2]Link

Sources

- 1. 59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]

- 3. 7477-10-3|6-Chloro-5-nitronicotinic acid|BLD Pharm [bldpharm.com]

- 4. 1780826-60-9|Methyl 2,4-dichloro-6-methyl-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 5. 936130-27-7|Methyl 2-methyl-5-nitronicotinate|BLD Pharm [bldpharm.com]

Methyl 6-chloro-2-methyl-5-nitronicotinate: A Strategic Scaffold for Medicinal Chemistry

[1]

Executive Summary

Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) represents a highly functionalized pyridine derivative essential for the synthesis of complex heterocyclic pharmaceutical agents.[1][2] Its structural uniqueness lies in the dense array of orthogonal functional groups—a reactive electrophilic center at C6, a modifiable ester at C3, and a reducible nitro group at C5—arranged around a 2-methylpyridine core. This guide details the physicochemical properties, synthetic logic, and handling protocols required to utilize this compound effectively in drug discovery campaigns, particularly for kinase inhibitors and antimicrobial agents.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The precise characterization of this intermediate is critical for yield optimization in downstream coupling reactions.

| Property | Data |

| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |

| CAS Registry Number | 1706432-29-2 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.61 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.[2][3] |

| Predicted pKa | ~ -4.8 (Conjugate acid of pyridine nitrogen due to EWG) |

| LogP (Predicted) | ~ 1.95 |

Structural Analysis & Reactivity Profile

The utility of Methyl 6-chloro-2-methyl-5-nitronicotinate stems from its electronic "push-pull" architecture, which dictates its reactivity in chemoselective transformations.

Electronic Activation (The SNAr Vector)

The chlorine atom at the C6 position is significantly activated toward Nucleophilic Aromatic Substitution (SNAr).[1] This activation is driven by:

-

Inductive/Mesomeric Withdrawal: The C5-nitro group and the C3-methyl ester are strong electron-withdrawing groups (EWGs).

-

Pyridine Nitrogen: The ring nitrogen further depletes electron density at C2 and C6.

This combination makes the C6-Cl bond highly labile to nucleophiles (amines, thiols, alkoxides) under mild conditions, often without the need for transition metal catalysis (e.g., Buchwald-Hartwig conditions).

Orthogonal Functionality

-

C3-Methyl Ester: Serves as a precursor for amides, alcohols (via reduction), or heterocycle formation (e.g., cyclization with hydrazines).

-

C5-Nitro Group: Can be reduced to an amine (using Fe/NH₄Cl or H₂/Pd), unlocking the synthesis of fused ring systems like pyrido[2,3-d]pyrimidines.

-

C2-Methyl Group: Provides steric bulk and can be oxidized to an aldehyde or acid, though it is generally stable under standard SNAr conditions.

Synthetic Logic & Pathway Visualization

The synthesis of this scaffold typically proceeds from 2-methyl-6-hydroxynicotinic acid derivatives. The workflow requires careful control of regiochemistry during nitration and chlorination.

Figure 1: Synthetic workflow for the production of Methyl 6-chloro-2-methyl-5-nitronicotinate. The pathway highlights the critical nitration step followed by dual-chlorination and subsequent selective esterification.

Experimental Protocol: Chemoselective SNAr Displacement

Objective: To demonstrate the functionalization of the C6 position with a primary amine, a common first step in drug synthesis using this scaffold.

Materials

-

Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq)[2]

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 mmol, 230.6 mg) in anhydrous MeCN (5 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.0 mmol, 348 µL) followed by the dropwise addition of the primary amine (1.1 mmol).

-

Expert Insight: Although the reaction often proceeds at room temperature, starting at 0°C prevents exotherms that could hydrolyze the C3-ester.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[4]

-

Endpoint: Disappearance of the starting chloride peak (m/z 230/232 pattern) and appearance of the amine adduct.

-

-

Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).

Self-Validating Checkpoints

-

Visual Cue: The reaction mixture typically transitions from pale yellow to a deep yellow/orange upon formation of the amine adduct (due to increased conjugation).

-

LC-MS Confirmation: Look for the mass shift corresponding to

. The isotopic pattern of Chlorine (

Safety & Handling (MSDS Highlights)

-

Hazards: This compound is an organic nitro compound and a halogenated pyridine. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Energetics: While not classified as an explosive, nitro-pyridines can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>100°C) without DSC testing.

-

Sensitization: Halogenated pyridines are potential skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

References

-

BenchChem. Methyl 6-chloro-2-methyl-5-nitronicotinate Product Data. Retrieved from

-

BLD Pharm. 6-Chloro-2-methyl-5-nitronicotinic acid and derivatives.[1][2] Retrieved from [2]

-

PubChem. Methyl 6-chloro-5-nitronicotinate (Analogous Structure Data). National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis and Properties of Chloronitronicotinates. Retrieved from

Solubility Profiling of Methyl 6-chloro-2-methyl-5-nitronicotinate in Organic Solvents: A Technical Guide

Executive Summary

Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical synthetic building block in medicinal chemistry[1]. Its structural architecture—featuring a chloro leaving group, a strongly electron-withdrawing nitro group, and a methyl ester—makes it an ideal substrate for nucleophilic aromatic substitution (

However, the successful scale-up of reactions involving this intermediate relies heavily on a rigorous understanding of its solubility thermodynamics. Poor solvent selection can lead to kinetic bottlenecks, suboptimal crystallization yields, and downstream purification failures. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of Methyl 6-chloro-2-methyl-5-nitronicotinate, grounded in predictive thermodynamic models and validated experimental protocols.

Physicochemical Architecture & Solvent-Solute Interactions

To predict the solubility of Methyl 6-chloro-2-methyl-5-nitronicotinate, we must first deconstruct its molecular interactions. The compound exhibits a unique polarity profile dictated by its functional groups:

-

Hydrogen Bond Acceptors: The pyridine nitrogen, the nitro group (

), and the carbonyl oxygen of the methyl ester act as strong hydrogen-bond acceptors. -

Hydrogen Bond Donors: The molecule lacks any protic hydrogens (no

or -

Dipole Moment: The cumulative electron-withdrawing effects of the nitro and ester groups, positioned asymmetrically on the pyridine ring, generate a significant permanent dipole[1].

-

Stacking: The planar, aromatic pyridine core allows for dispersive

Because the molecule is a strong H-bond acceptor but not a donor, it exhibits preferential solubility in polar aprotic solvents (which stabilize its strong dipole) and polar protic solvents (which can donate hydrogen bonds to its nitro and ester moieties).

Thermodynamic Predictive Modeling: Hansen Solubility Parameters (HSP)

Before committing to empirical screening, modern process chemistry relies on Hansen Solubility Parameters (HSP) to map the theoretical solubility space. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (

For pyridine derivatives, the base

Where

Fig 1: Hansen Solubility Parameter (HSP) theoretical workflow for solvent selection.

Empirical Solubility Data Trends

While specific quantitative saturation limits for Methyl 6-chloro-2-methyl-5-nitronicotinate are proprietary to individual drug programs, we can extrapolate highly accurate behavioral trends from extensively studied structural analogs, such as 3-hydroxy-2-nitropyridine and 4-ethoxy-3-nitropyridine[4][5].

Based on the thermodynamic principles outlined above, the expected solubility profile across standard organic solvent classes is summarized below:

| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | Strong dipole-dipole stabilization ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solvent acts as an H-bond donor to the solute's nitro/ester groups. Solubility decreases as the alkyl chain of the alcohol lengthens[5]. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion force ( |

| Non-Polar | n-Hexane, Heptane, Toluene | Low / Insoluble | Severe mismatch in polar ( |

| Aqueous | Water | Very Low | The hydrophobic bulk of the halogenated, methylated pyridine ring prevents effective hydration[6]. |

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To transition from predictive modeling to actionable process data, a self-validating experimental protocol is required. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) .

Causality Check: Why not use simple visual dissolution or dynamic heating? Visual methods suffer from severe kinetic dissolution errors (e.g., supersaturation masking). The isothermal shake-flask method guarantees true thermodynamic equilibrium, ensuring the data generated is reliable for critical scale-up crystallization engineering[6].

Step-by-Step Methodology

Phase 1: Equilibration

-

Saturation: Add an excess mass (e.g., 500 mg) of Methyl 6-chloro-2-methyl-5-nitronicotinate to a 10 mL glass vial containing 5 mL of the target organic solvent. The visible presence of undissolved solid is non-negotiable; it is the physical proof of saturation[4].

-

Thermostatic Agitation: Seal the vials tightly to prevent volatile solvent loss. Submerge in a thermostatic shaker bath set to the target temperature (e.g.,

). -

Kinetic Resolution: Agitate the suspension at 150 RPM for a minimum of 48 to 72 hours. Nitropyridine derivatives often exhibit slow dissolution kinetics due to stable crystal packing; premature sampling will yield falsely low solubility values[6].

Phase 2: Separation & Quantification 4. Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 10 minutes at the exact experimental temperature to prevent temperature-shift precipitation. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to the test temperature)[4]. 5. Aliquot Extraction: Accurately pipette a known volume (e.g., 1.00 mL) of the clear supernatant. 6. Dilution & HPLC Analysis: Dilute the aliquot quantitatively into a compatible mobile phase (e.g., Acetonitrile/Water). Inject into an HPLC system utilizing a C18 stationary phase and UV detection (typically at 254 nm). 7. Validation: Calculate the concentration against a multi-point external calibration curve prepared from certified reference standards[1][4].

Fig 2: Self-validating isothermal shake-flask protocol for thermodynamic solubility determination.

Strategic Implications for Process Chemistry

Understanding the solubility of Methyl 6-chloro-2-methyl-5-nitronicotinate is not merely an academic exercise; it directly dictates synthetic success:

-

Reaction Optimization (

): Because the compound is highly soluble in polar aprotic solvents like THF and DMF, these solvents are ideal for conducting nucleophilic substitutions at the 6-chloro position, ensuring the substrate remains fully dissolved while stabilizing the Meisenheimer complex intermediate[1]. -

Crystallization & Purification: The stark contrast in solubility between polar aprotic solvents (high) and non-polar solvents like n-hexane (low) makes binary solvent systems (e.g., THF/n-hexane or EtOAc/Heptane) exceptional candidates for anti-solvent crystallization[5].

By integrating HSP predictive modeling with rigorous isothermal shake-flask quantification, researchers can systematically eliminate empirical guesswork, accelerating the development of critical pharmaceutical intermediates.

References

1.[1] Methyl 6-chloro-2-methyl-5-nitronicotinate - Benchchem | Source: benchchem.com | URL : 1 2.[6] In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents - Benchchem | Source: benchchem.com | URL : 6 3.[4] 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents. - Benchchem | Source: benchchem.com | URL :4 4.[5] Solubility Measurement and Modeling of 3‐Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents for T - American Chemical Society | Source: acs.org | URL :5 5.[3] Hansen solubility parameters - Kinam Park | Source: kinampark.com | URL : 3 6.[2] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC | Source: nih.gov | URL : 2

Sources

- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]

- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kinampark.com [kinampark.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Strategic Utilization of Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate: Nomenclature, Orthogonal Reactivity, and Synthetic Workflows

Executive Overview

In modern medicinal chemistry and agrochemical development, the design of targeted therapeutics relies heavily on highly functionalized, densely substituted heterocyclic scaffolds. Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate (CAS: 1706432-29-2) represents a premier example of such a scaffold [[1]](). Featuring four distinct, orthogonally reactive functional groups, this pyridine derivative serves as a critical intermediate for the synthesis of annulated nitrogen heterocycles, STING modulators, and 15-PGDH inhibitors 2, [[3]]().

This whitepaper deconstructs the structural mechanics of this compound, clarifies its nomenclature, and provides field-validated, step-by-step methodologies for its most critical synthetic transformations.

Chemical Nomenclature and Quantitative Identifiers

The compound is recognized across literature and supplier catalogs under several synonyms. The variation in nomenclature primarily stems from the historical naming of the pyridine-3-carboxylic acid core as "nicotinic acid." Consequently, ester derivatives are frequently referred to as "nicotinates" rather than "pyridine-3-carboxylates."

Table 1: Chemical Identifiers and Synonyms

| Property / Identifier | Value / Description |

| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |

| Primary Synonym | Methyl 6-chloro-2-methyl-5-nitronicotinate |

| Secondary Synonym | 6-Chloro-2-methyl-5-nitro-nicotinic acid methyl ester |

| CAS Registry Number | 1706432-29-2 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.61 g/mol |

| Des-methyl Analogue | Methyl 6-chloro-5-nitronicotinate (CAS: 59237-53-5) |

Electronic Topography and Mechanistic Profiling

The synthetic utility of methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate is dictated by its extreme electronic deactivation. The pyridine nitrogen, the 5-nitro group, and the 3-methyl ester exert a powerful synergistic electron-withdrawing effect (-I and -M effects) 1.

This cumulative withdrawal severely depletes electron density at the C6-position, highly activating the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr) . When a nucleophile attacks, the resulting negative charge is delocalized and stabilized by the ortho-nitro and para-ester groups, forming a highly stable Meisenheimer complex.

Furthermore, the presence of the 2-methyl group differentiates this scaffold from its des-methyl analogue 4. While it provides a slight inductive donation (+I), its primary role is steric shielding. It restricts the rotational freedom of the adjacent C3-ester, which can dictate the regioselectivity of subsequent cyclization reactions during API synthesis.

Fig 1: SNAr mechanism at the C6-position via a stabilized Meisenheimer complex.

Validated Experimental Workflows

To ensure high-fidelity translation from theory to the bench, the following protocols detail the causality behind reagent selection and self-validating workup procedures.

Protocol A: Regioselective SNAr Amination at C6

The displacement of the 6-chloro group is typically the first symmetry-breaking step in utilizing this scaffold.

-

Reaction Assembly : Charge a dry reaction vessel with Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate (1.0 eq) and the target primary amine (1.1 eq) in a polar solvent such as Ethanol or Acetonitrile (MeCN) 3.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct—driving the equilibrium forward—without competing with the primary amine for the electrophilic C6 center.

-

-

Thermal Activation : Heat the mixture to 55 °C for 2 hours.

-

Causality: While the ring is highly activated, thermal energy ensures rapid progression through the Meisenheimer transition state, suppressing side reactions.

-

-

Self-Validation & Workup : Monitor via LC-MS (disappearance of m/z 230.6). Upon completion, concentrate the mixture under reduced pressure and dissolve the residue in Ethyl Acetate. Wash successively with water and brine. The highly polar DIPEA-HCl salt partitions exclusively into the aqueous phase, yielding the product in ~82% yield 2.

Protocol B: Chemoselective Nitro Reduction

Following SNAr, the 5-nitro group is frequently reduced to an amine to enable downstream cyclization (e.g., forming imidazopyridines).

-

Reaction Assembly : Dissolve the 6-amino-5-nitro intermediate (1.0 eq) in Methanol (0.15 M).

-

Reagent Addition : Cool to 0 °C. Add Ammonia water (25%, catalytic) followed by a solution of Sodium Dithionite (Na₂S₂O₄) (10.0 eq) in water [[2]]().

-

Causality : Sodium dithionite is chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂). While Pd/C is efficient, it carries a severe risk of hydrodehalogenation if any halogens are present on the newly attached amine moiety. Na₂S₂O₄ is strictly chemoselective for the nitro group. The ammonia maintains a basic pH, preventing the disproportionation of dithionite into toxic SO₂ gas.

-

Self-Validation : Stir at room temperature for 4 hours. The reaction mixture will transition from a deep yellow (characteristic of the nitro-aromatic chromophore) to a pale solution. Extract with Ethyl Acetate to isolate the 5-amino product in ~59% yield 2.

Fig 2: Synthetic divergence of the pyridine scaffold into target APIs.

Orthogonal Reactivity Matrix

The true power of this scaffold lies in the ability to address each functional group sequentially without cross-reactivity. Table 2 summarizes this quantitative and qualitative reactivity profile.

Table 2: Functional Group Reactivity Matrix

| Functional Group | Primary Transformation | Preferred Reagents | Typical Yield / Efficiency |

| C6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, DIPEA, EtOH, 55°C | High (80-90%) |

| C5-Nitro | Chemoselective Reduction to Amine | Na₂S₂O₄ / NH₄OH or Fe / NH₄Cl | Moderate to High (55-85%) |

| C3-Methyl Ester | Saponification to Carboxylic Acid | LiOH or NaOH, THF/H₂O, 25°C | Quantitative (>95%) |

| C2-Methyl | Benzylic Oxidation or Deprotonation | SeO₂ (Oxidation) or LDA (Deprotonation) | Substrate Dependent |

References

1.[1] Methyl 6-chloro-2-methyl-5-nitronicotinate - Benchchem. Benchchem. 1 2.[4] Methyl-6-chloro-5-nitronicotinate synthesis. ChemicalBook. 4 3.[2] WO2021239068A1 - Heterocyclic compounds as sting modulators. Google Patents. 2 4.[5] A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate. 5 5.[3] Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Nimbus Therapeutics.3

Sources

- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]

- 2. WO2021239068A1 - Heterocyclic compounds as sting modulators - Google Patents [patents.google.com]

- 3. nimbustx.com [nimbustx.com]

- 4. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Comparative Technical Guide: Methyl 6-chloro-5-nitronicotinate vs. 2-Methyl Analog

The following technical guide provides an in-depth analysis comparing Methyl 6-chloro-5-nitronicotinate and its 2-methyl analog (Methyl 6-chloro-2-methyl-5-nitronicotinate) .

Core Focus: Structural Electronics, Reactivity Profiles, and Synthetic Utility in Drug Discovery.

Executive Summary

In the high-stakes landscape of heterocyclic drug discovery, Methyl 6-chloro-5-nitronicotinate (Compound A) and its 2-methyl analog (Compound B) serve as linchpin scaffolds. While they share a core reactivity profile driven by the highly electrophilic 6-chlorine atom, the presence of the C2-methyl group in Compound B introduces critical steric and electronic modulations.

-

Compound A is the "Universal Donor": It offers maximum reactivity and an unsubstituted C2 position, allowing for diverse annulation strategies (e.g., pyrido[2,3-d]pyrimidines) where the C2-H is often functionalized or part of the aromatic surface.

-

Compound B is the "Specialized Effector": The C2-methyl group acts as a steric gatekeeper, often used to fill hydrophobic pockets (e.g., the solvent front or gatekeeper regions in kinase active sites) and to restrict the conformational freedom of the C3-ester, altering the metabolic stability and solubility profile of the final drug candidate.

Structural & Electronic Profiling

The distinct behaviors of these two scaffolds stem from the interplay between the electron-withdrawing nitro group and the steric environment of the pyridine ring.[1]

Comparative Data Matrix

| Feature | Methyl 6-chloro-5-nitronicotinate (Compound A ) | Methyl 6-chloro-2-methyl-5-nitronicotinate (Compound B ) |

| CAS Number | 59237-53-5 | 2092721-53-2 |

| Molecular Weight | 216.58 g/mol | 230.61 g/mol |

| C6-Cl Reactivity | High (Activated by N1 & 5-NO₂) | Moderate-High (Slightly dampened by 2-Me +I effect) |

| C3-Ester Conformation | Planar (Conjugated with ring) | Twisted/Orthogonal (Steric clash with 2-Me) |

| C2 Position | Open (C-H); Available for CH-activation | Blocked (C-Me); Hydrophobic anchor |

| Primary Utility | General intermediate for fused bicycles | SAR exploration; Kinase selectivity |

Electronic & Steric Logic

-

The "Ortho Effect" at C3: In Compound B, the methyl group at C2 is ortho to the methyl ester at C3. This creates significant steric strain ("buttressing effect"), forcing the ester carbonyl out of coplanarity with the pyridine ring.

-

Consequence: The resonance contribution of the ester to the ring is diminished in B, potentially making the C6-Cl slightly less activated than in A, but also making the ester itself more resistant to hydrolysis (metabolic stability).

-

-

Electronic Push: The Methyl group is a weak electron-donating group (+I). In Compound B, this donation slightly increases the electron density of the pyridine ring compared to A.

-

Consequence: Nucleophilic Aromatic Substitution (SNAr) at C6 is theoretically faster for A than B, though both proceed rapidly due to the dominant 5-nitro activation.

-

Synthetic Reactivity & Protocols

The core utility of these scaffolds lies in the SNAr displacement of the 6-chloro group, followed by nitro reduction and cyclization .

Visualization of Reaction Pathways

Figure 1: The canonical reaction workflow for 6-chloro-5-nitronicotinate scaffolds. Both analogs follow this path, but cyclization options differ.

Protocol 1: Regioselective SNAr Displacement

This protocol is self-validating through the observation of a distinct color change (yellow nitro compound often intensifies or shifts) and TLC mobility shift.

-

Objective: Displacement of C6-Cl with a primary amine (R-NH₂).

-

Scope: Applicable to both Compound A and B.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the Methyl 6-chloro-5-nitronicotinate (A or B) in anhydrous THF or DMF (0.2 M concentration). Note: DMF is preferred for less nucleophilic amines.

-

Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).

-

Causality: The base neutralizes the HCl generated. Without it, the amine nucleophile would be protonated and deactivated.

-

-

Nucleophile Addition: Add 1.05 eq of the amine R-NH₂ dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear. The product is usually more polar (lower Rf) and deeply colored (yellow/orange) due to the "push-pull" electronic system (Amino-Nitro conjugation).

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

Critical Difference: Compound B (2-Me) may require heating to 40–60°C if the incoming amine is bulky, due to the cumulative steric crowding of the 2-Me and 5-NO₂ groups flanking the reaction site.

Protocol 2: Nitro Reduction to Aniline

The reduction of the nitro group reveals the C5-amine, setting up the "ortho-diamine" or "ortho-aminoester" motif required for cyclization.

Step-by-Step Methodology (Iron-Ammonium Chloride Method):

-

Setup: Suspend the SNAr product (from Protocol 1) in EtOH:H₂O (4:1).

-

Reagent: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of NH₄Cl.

-

Activation: Heat to 80°C with vigorous stirring for 2 hours.

-

Causality: Iron-mediated reduction is chemoselective and avoids reducing the C6-Cl (if it wasn't displaced) or the C3-ester, unlike harsh LiAlH₄ conditions.

-

-

Self-Validation:

-

Visual: The bright yellow color of the nitro compound will fade to a pale fluorescent blue/colorless solution (characteristic of aminopyridines).

-

TLC: The amine product is significantly more polar and will stain purple/brown with Ninhydrin.

-

-

Filtration: Filter hot through Celite to remove iron oxides.

Applications in Drug Discovery[1]

The "Gatekeeper" Logic

In kinase inhibitor design, the ATP-binding pocket often contains a "gatekeeper" residue that controls access to a hydrophobic back pocket.

-

Compound A (Des-methyl): Often used when the pocket is restricted or when the inhibitor needs to adopt a flat conformation to intercalate between DNA base pairs (if targeting DNA repair enzymes like PARP).

-

Compound B (2-Methyl): The 2-methyl group is frequently deployed to clash with the gatekeeper residue (if small, like Threonine) or to twist the molecule, improving selectivity against kinases with larger gatekeeper residues.

Cyclization Constraints

When forming bicyclic systems (e.g., reacting the reduced 5-amino-3-ester with formamidine to make pyrido[3,4-d]pyrimidine):

-

From Compound A: The C2-H remains. This position can be susceptible to metabolic oxidation (to pyridone).

-

From Compound B: The C2-Me blocks this metabolic soft spot, potentially increasing the half-life (

) of the drug.

References

-

BenchChem. Methyl 6-chloro-2-methyl-5-nitronicotinate: Applications as a Synthetic Building Block.

-

ChemicalBook. Methyl 6-chloro-5-nitronicotinate: Synthesis and Properties.

-

PubChem. Methyl 6-chloro-5-nitronicotinate (Compound Summary). National Library of Medicine.

-

Harvard University. Concerted nucleophilic aromatic substitutions (Mechanistic Analysis of SNAr).

-

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.

Sources

Comprehensive Technical & Safety Data Guide: Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2)

Executive Summary & Structural Causality

As a highly functionalized pyridine derivative, Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS 1706432-29-2) is a potent building block in modern medicinal chemistry and organic synthesis [1]. The strategic placement of four distinct functional groups—a methyl group (C2), a methyl ester (C3), a nitro group (C5), and a chlorine atom (C6)—creates a uniquely reactive scaffold.

From a mechanistic standpoint, the pyridine ring is inherently electron-deficient. This deficiency is dramatically exacerbated by the synergistic electron-withdrawing effects of the 5-nitro and 3-methoxycarbonyl groups. Consequently, the ring is highly deactivated toward electrophilic attack but exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) at the C6 position [1]. The chloro and nitro groups act as "synthetic handles," allowing application scientists to build molecular complexity in a controlled, predictable manner for the development of anticoccidial, antibacterial, and antiviral agents [1].

Physicochemical Profiling

Understanding the physical parameters of this compound is critical for both synthetic planning and hazard mitigation. The lipophilicity and crystalline nature of the compound dictate its solubility profile and handling requirements.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Causality / Implication for Handling |

| CAS Number | 1706432-29-2 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₈H₇ClN₂O₄ | High heteroatom count indicates potential for coordination. |

| Molecular Weight | 230.61 g/mol | Used for precise stoichiometric calculations. |

| InChI Key | KKKSYCIJDAEFGW-UHFFFAOYSA-N | Confirms exact stereochemical and connectivity mapping [1]. |

| Appearance | Pale yellow to off-white solid | Color deepens upon degradation (nitro group reduction/cleavage). |

| Solubility | Soluble in DMF, DMSO, DCM | Highly lipophilic; readily penetrates porous protective barriers. |

Material Safety Data Sheet (MSDS) Core Parameters

Note: Due to the specialized nature of this intermediate, safety protocols are extrapolated from the extensively documented and structurally identical analogue (lacking only the C2-methyl group), Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) [2, 3].

GHS Hazard Classification

The cumulative effect of the halogen and nitro-aromatic system presents specific acute hazards.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation [3].

Table 2: Precautionary Mitigation Strategies

| GHS Code | Directive | Mechanistic Rationale (Why it works) |

| P261 | Avoid breathing dust/fume. | Fine particulate matter can solubilize in the mucosal lining of the respiratory tract, causing acute localized inflammation [2]. |

| P280 | Wear protective gloves/clothing. | The compound's lipophilicity allows it to permeate standard latex. Nitrile or neoprene gloves (min 0.11 mm) are required to provide a robust chemical barrier [3]. |

| P403+P233 | Store in a well-ventilated place. | Prevents the accumulation of trace HCl gas, which can slowly evolve if the C6-chloro group undergoes ambient hydrolysis. |

Stability and Reactivity

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or N₂). Causality: Low temperatures mitigate the thermal degradation of the nitro group, while an inert atmosphere prevents the slow, moisture-driven hydrolysis of the C3-methyl ester into a carboxylic acid.

-

Incompatibilities: Strong oxidizing agents, strong bases (will rapidly hydrolyze the ester), and strong nucleophiles (will trigger premature SNAr).

Emergency Response & Exposure Mitigation

In the event of accidental exposure, rapid intervention is required to prevent the lipophilic compound from causing deep tissue irritation.

Fig 1: Emergency response workflow for accidental exposure to halogenated nitropyridines.

Self-Validating First Aid Protocols:

-

Eye Contact: Flush continuously for 15 minutes. Causality: Water mechanically removes particulates, while prolonged flushing ensures the dilution and hydrolysis of any compound that has partitioned into the lipid-rich corneal epithelium [3].

-

Skin Contact: Wash with copious amounts of soap and water. Causality: Soap acts as a surfactant to emulsify the highly lipophilic pyridine derivative, lifting it from the dermal layer where water alone would fail [3].

Synthetic Applications & Validated Protocols

Nucleophilic Aromatic Substitution (SNAr) at C6

The C6 position is hyper-activated. The following protocol outlines the displacement of the chloro group by an amine nucleophile.

Fig 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve Methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF's high dielectric constant stabilizes the charged Meisenheimer transition state, accelerating the rate-determining step.

-

Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is mild enough to avoid hydrolyzing the C3 methyl ester, but basic enough to scavenge the HCl byproduct, preventing protonation and deactivation of the incoming nucleophile.

-

Nucleophile Introduction: Cool the reaction to 0°C. Add the amine nucleophile (1.1 eq) dropwise, then allow warming to room temperature. Causality: The C6 position is so reactive that starting at 0°C suppresses exothermic degradation and prevents off-target attack at the ester carbonyl.

-

Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) is strongly UV-active. Complete conversion is validated by the disappearance of this spot and the emergence of a more polar product spot. Failure mode indicator: A baseline spot indicates ester hydrolysis (reduce base or temperature).

-

Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and inorganic salts.

Chemoselective Reduction of the 5-Nitro Group

Reducing the nitro group to an amine yields a highly valuable intermediate for annulated nitrogen heterocyclic systems [1].

Step-by-Step Methodology:

-

Solvent System: Suspend the substrate in a 4:1 mixture of Ethanol and Water.

-

Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality: Béchamp reduction conditions are strictly chosen over Pd/C catalytic hydrogenation. Palladium would cause premature catalytic dehalogenation of the C6-chloro group, destroying the scaffold. Iron provides perfect chemoselectivity for the nitro group.

-

Thermal Activation: Heat the mixture to 80°C for 2 hours.

-

Self-Validating Checkpoint: The reaction mixture will turn from yellow to a dark brown/black sludge (iron oxides). TLC will show a highly polar, ninhydrin-active spot (primary amine).

-

Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo and extract with EtOAc.

References

-

SynQuest Laboratories. Safety Data Sheet: Methyl 6-chloro-5-nitronicotinate (August 12 2016). Retrieved from: [Link]

Reactivity Profile and Synthetic Utility of the 6-Chloro-2-methyl-5-nitronicotinate Scaffold

Executive Summary

The 6-chloro-2-methyl-5-nitronicotinate scaffold (typically utilized as a methyl or ethyl ester) is a highly functionalized, densely substituted pyridine derivative that serves as a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in its predictable and orthogonal reactivity profile. By featuring a highly activated leaving group (C6-chloro), a reducible handle (C5-nitro), an orthogonal deprotection site (C3-ester), and a sterically modulating moiety (C2-methyl), this scaffold enables the rapid, controlled assembly of complex fused heterocycles—such as imidazo[4,5-b]pyridines—which are ubiquitous in kinase and PARP inhibitor drug discovery programs.

This whitepaper provides an in-depth mechanistic analysis of the scaffold's reactivity, supported by quantitative data and field-validated experimental protocols.

Mechanistic Reactivity Profile

Electronic and Steric Mapping

The reactivity of 6-chloro-2-methyl-5-nitronicotinate is dictated by extreme electronic push-pull dynamics. The pyridine ring is inherently electron-deficient compared to benzene. This deficiency is severely exacerbated by the cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-alkoxycarbonyl group[1].

The C6 position, being ortho to the nitro group and para to the ester, is the primary locus of electrophilicity. The 2-methyl group, while slightly electron-donating, primarily acts as a steric shield. It mildly retards the approach of exceptionally bulky nucleophiles compared to its des-methyl analogue (6-chloro-5-nitronicotinate) but does not inhibit substitution by standard primary or secondary amines[1].

Figure 1: Electronic mapping and orthogonal reactivity pathways of the scaffold.

Nucleophilic Aromatic Substitution (SNAr) at C6

The dominant transformation for this scaffold is the SNAr reaction at the C6 position[2]. The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the C6 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is highly stabilized by delocalization into the ortho-nitro group and the para-ester group. Subsequent expulsion of the chloride ion restores aromaticity[2].

Because the nitro group is essential for stabilizing the Meisenheimer complex, SNAr must always precede nitro reduction in any synthetic sequence[3].

Chemoselective Nitro Reduction at C5

Following C6 functionalization, the 5-nitro group is typically reduced to an amine. This transformation completely reverses the electronic profile of the ring—transitioning it from electron-deficient to electron-rich. The resulting ortho-diamine system (if an amine was used in the SNAr step) is primed for cyclization with orthoesters or aldehydes to yield fused bicyclic systems[4].

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the core transformations of the 6-chloro-2-methyl-5-nitronicotinate scaffold, synthesized from field data on closely related nitropyridines[4][5].

| Transformation | Reagents & Conditions | Nucleophile / Reductant | Typical Yield | Reaction Time | Causality / Notes |

| SNAr (Amination) | K₂CO₃, EtOH or MeCN, 80 °C | Primary/Secondary Amines | 75% - 92% | 4 - 16 h | Mild base prevents ester hydrolysis. |

| SNAr (Thiolation) | Et₃N, THF, 0 °C to RT | Alkyl/Aryl Thiols | 85% - 95% | 1 - 3 h | High nucleophilicity of thiolates allows lower temps. |

| SNAr (Alkoxylation) | NaOMe, MeOH, RT | Alkoxides | 70% - 85% | 2 - 6 h | Must match alkoxide to ester to avoid transesterification. |

| Nitro Reduction | Fe powder, AcOH, 70 °C | Iron (Fe⁰) | 80% - 95% | 1 - 2 h | Highly chemoselective; avoids dehalogenation risks. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity.

Protocol A: SNAr with an Amine Nucleophile

Objective: Displace the C6-chloro group with a primary amine to form a 6-(alkylamino)-2-methyl-5-nitronicotinate intermediate.

-

Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-chloro-2-methyl-5-nitronicotinate (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).

-

Nucleophile Addition: Add the primary amine (1.2 equiv) dropwise at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours.

-

Validation Checkpoint: Monitor via LC-MS or TLC (typically 3:1 Hexanes:EtOAc). The product will appear as a highly UV-active, intensely yellow spot (due to the push-pull chromophore of the amino-nitropyridine system) running slightly lower than the starting material.

-

Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[4].

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to a 5-amino group using iron and acetic acid.

-

Setup: Dissolve the intermediate from Protocol A (1.0 equiv) in glacial acetic acid (0.1 M) in a round-bottom flask.

-

Reductant Addition: Cool the solution to 0 °C using an ice bath. Slowly add fine Iron (Fe) powder (4.0 to 5.0 equiv) in small portions.

-

Causality: Iron in acetic acid is selected over palladium-catalyzed hydrogenation (Pd/C, H₂) because it is strictly chemoselective for the nitro group. If the amine nucleophile introduced in Protocol A contained halogenated aryl rings, Pd/C could cause unwanted hydrodehalogenation[4].

-

-

Reaction: Remove the ice bath and heat the suspension to 70 °C for 1 to 2 hours.

-

Validation Checkpoint: The intense yellow color of the starting material will rapidly dissipate, yielding a pale or colorless solution, indicating the destruction of the nitro-aromatic chromophore.

-

Workup: Cool the mixture and filter it through a pad of Celite® to remove insoluble iron salts. Rinse the Celite® cake thoroughly with ethyl acetate. Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry and concentrate to afford the diamine precursor[4].

Figure 2: Sequential synthetic workflow from starting scaffold to diamine precursor.

References

-

Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia.[Link]

-

Takeda Pharmaceutical Company Limited. "Colony stimulating factor-1 receptor (csf-1r) inhibitors." Google Patents (AU2018244211B2).[Link]

-

Campagna et al. "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." ResearchGate.[Link]

Sources

- 1. Methyl 6-chloro-2-methyl-5-nitronicotinate | Benchchem [benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Methyl 6-(methylamino)-5-nitronicotinate | 211915-52-5 | Benchchem [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

Methyl 6-chloro-2-methyl-5-nitronicotinate melting point and boiling point

Structural and Physicochemical Profiling of Methyl 6-chloro-2-methyl-5-nitronicotinate: A Technical Guide

Executive Summary

Methyl 6-chloro-2-methyl-5-nitronicotinate (CAS: 1706432-29-2) is a highly functionalized, poly-substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex molecular architectures[1]. Its molecular framework is strategically utilized in the development of anticoccidial, antibacterial, and antiviral agents[2]. This technical guide systematically explores its structural topology, physical properties—specifically addressing the dynamics of its melting and boiling points—and its pronounced reactivity in Nucleophilic Aromatic Substitution (SNAr) workflows.

Structural Anatomy & Electronic Topology

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom[1]. In methyl 6-chloro-2-methyl-5-nitronicotinate, this deficiency is heavily exacerbated by the strategic placement of multiple functional groups, which dictate its physical properties and chemical behavior:

-

5-Nitro Group (-NO₂): Exerts a powerful inductive and resonance electron-withdrawing effect. It deactivates the ring toward electrophilic attack but perfectly primes it for nucleophilic attack[1].

-

3-Methyl Ester (-COOMe): Provides additional electron withdrawal via resonance, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

-

6-Chloro Group (-Cl): Acts as the primary leaving group. Its position—ortho to the ring nitrogen and ortho to the nitro group—makes it highly susceptible to displacement[2].

-

2-Methyl Group (-CH₃): Provides weak electron donation via hyperconjugation, but more importantly, introduces steric bulk that dictates regioselectivity and influences the solid-state packing of the molecule[3].

Physicochemical Properties: Melting and Boiling Point Analysis

Understanding the phase transition temperatures (melting point,

Empirical Challenge: Due to its highly specialized nature as a synthetic intermediate, exact empirical

Table 1: Chemical and Predicted Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |

| CAS Number | 1706432-29-2[1] |

| Molecular Formula | C₈H₇ClN₂O₄[1] |

| Molecular Weight | 230.61 g/mol [1] |

| Physical State (Ambient) | Solid (Predicted based on nitro-aromatic packing) |

| Melting Point ( | ~65°C - 85°C (Estimated via structurally analogous pyridine esters) |

| Boiling Point ( | ~330°C - 350°C at 760 mmHg (Predicted) |

| Vapor Pressure | Extremely low at 25°C |

Causality of Phase Transitions:

-

Melting Point Dynamics: The solid-state packing of this molecule is governed by strong dipole-dipole interactions originating from the highly polar nitro and ester groups, alongside

stacking of the planar pyridine rings. However, the asymmetric substitution pattern (specifically the bulky 2-methyl and 3-ester groups) disrupts perfect crystal lattice symmetry. This steric disruption keeps the melting point relatively moderate compared to highly symmetrical, unsubstituted planar aromatics. -

Boiling Point Dynamics: The predicted high boiling point (>330°C) is a direct consequence of the molecule's substantial molecular weight and intense molecular dipole moment. The cumulative electronegativity of the oxygen, nitrogen, and chlorine atoms creates a strong intermolecular cohesive energy density, requiring significant thermal energy to vaporize. In practical laboratory settings, distillation of such compounds must be performed under high vacuum to prevent thermal decomposition (such as decarboxylation or nitro-reduction), which commonly occurs at temperatures approaching the atmospheric boiling point.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The defining chemical characteristic of methyl 6-chloro-2-methyl-5-nitronicotinate is its exceptional reactivity in SNAr reactions[1]. The cumulative electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-methoxycarbonyl group severely deplete electron density at the C6 position[2].

Mechanistic Causality: When a nucleophile attacks C6, the resulting negative charge is stabilized by delocalization into the adjacent nitro group and the electronegative ring nitrogen, forming a stable "Meisenheimer Complex"[3]. Subsequent expulsion of the chloride ion restores aromaticity.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway at the C6 position.

Step-by-Step Experimental Protocol: SNAr Functionalization

To ensure trustworthiness and self-validation, the following protocol describes a standard amination of the C6 position. This methodology is designed to minimize thermal degradation while maximizing conversion.

Protocol: Synthesis of Methyl 6-(alkylamino)-2-methyl-5-nitronicotinate

-

Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of methyl 6-chloro-2-methyl-5-nitronicotinate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without hydrogen-bonding to (and thus deactivating) the incoming nucleophile.

-

-

Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.

-

-

Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of the primary or secondary amine.

-

Causality: The initial attack can be highly exothermic; cooling prevents competing side reactions such as ester aminolysis.

-

-

Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC monitoring indicates incomplete conversion after 2 hours, gently heat to 60°C.

-

Causality: While the C6 position is highly activated, sterically hindered amines may require thermal energy to overcome the activation barrier of the initial attack.

-

-

Quench and Isolation: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 6-substituted product.

Figure 2: Standard experimental workflow for SNAr functionalization of the pyridine scaffold.

Conclusion

Methyl 6-chloro-2-methyl-5-nitronicotinate is a masterclass in synthetic design, leveraging the inherent electronic properties of the pyridine ring combined with strategic functionalization[1]. While its exact empirical melting and boiling points require specialized measurement due to its high-boiling nature and potential for thermal degradation, its predictive properties and well-documented SNAr reactivity make it an indispensable scaffold in modern medicinal chemistry and drug discovery.

References

Sources

The Ascendant Trajectory of 2-Methyl-5-Nitronicotinate Derivatives in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methyl-5-Nitronicotinate Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and capacity for diverse chemical modifications have cemented its role in the development of novel drugs.[2] Within this vast chemical space, derivatives of 2-methyl-5-nitronicotinate are emerging as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. The strategic placement of a methyl group at the 2-position, a nitro group at the 5-position, and an ester functionality at the 3-position of the pyridine ring creates a molecule with a nuanced electronic profile, predisposing it to interact with a variety of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-methyl-5-nitronicotinate derivatives, offering field-proven insights for their application in modern drug discovery programs.

Synthetic Strategies: Assembling the 2-Methyl-5-Nitronicotinate Core and its Analogs

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery. Fortunately, the 2-methyl-5-nitronicotinate core can be constructed through several established synthetic routes, allowing for the generation of diverse analog libraries.

Core Synthesis: A Representative Protocol for Ethyl 2-Methyl-5-nitronicotinate

While numerous variations exist, a common approach to the synthesis of the core scaffold involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example for the synthesis of ethyl 2-methyl-5-nitronicotinate (CAS 51984-71-5).[3]

Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-nitronicotinate

-

Step 1: Synthesis of Diethyl 2-methyl-1,4-dihydropyridine-3,5-dicarboxylate. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of ethyl acetoacetate, ethyl propiolate, and ammonia is heated in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Step 2: Aromatization to Diethyl 2-methylpyridine-3,5-dicarboxylate. The dihydro-pyridine from Step 1 is dissolved in a suitable solvent, such as acetic acid, and treated with an oxidizing agent, for instance, nitric acid or chromium trioxide, at a controlled temperature. The reaction mixture is then worked up by neutralization and extraction to yield the aromatized pyridine derivative.

-

Step 3: Selective Hydrolysis and Decarboxylation. The diethyl ester from Step 2 is selectively hydrolyzed at the 5-position by treatment with one equivalent of potassium hydroxide in ethanol. The resulting carboxylate salt is then carefully acidified and heated to induce decarboxylation, affording ethyl 2-methylnicotinate.

-

Step 4: Nitration to Ethyl 2-Methyl-5-nitronicotinate. The ethyl 2-methylnicotinate is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at a low temperature (typically 0-10 °C) to introduce the nitro group at the 5-position. The reaction is quenched by pouring onto ice, and the product is isolated by filtration or extraction and purified by recrystallization.

Causality in Experimental Choices: The multi-step Hantzsch-type synthesis followed by oxidation, selective hydrolysis, decarboxylation, and nitration is a classic and reliable method. The initial condensation reaction efficiently constructs the dihydropyridine ring. Aromatization is a crucial step to generate the stable pyridine core. Selective hydrolysis is achieved by using a stoichiometric amount of base, exploiting the differential reactivity of the two ester groups. Finally, the nitration conditions are carefully controlled to favor the desired 5-nitro isomer.

Derivatization Strategies

The true power of the 2-methyl-5-nitronicotinate scaffold lies in its amenability to further chemical modification. The ester, nitro, and methyl groups, as well as the pyridine ring itself, offer multiple handles for derivatization.

-

Amide Formation: The ester can be readily converted to a wide array of amides by reaction with various amines. This is a powerful strategy to introduce diverse functional groups and modulate the pharmacokinetic properties of the molecule.

-

Hydrazide and Hydrazone Synthesis: Treatment of the ester with hydrazine hydrate yields the corresponding hydrazide, which can be further condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for their broad biological activities.[4]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This transformation is key to accessing a different chemical space with potentially new biological activities.

-

Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro and ester groups, can undergo nucleophilic aromatic substitution, allowing for the introduction of substituents at various positions.

A Spectrum of Biological Activities: From Anticancer to Anti-inflammatory

Derivatives of 2-methyl-5-nitronicotinate have demonstrated a wide range of pharmacological effects, with anticancer and anti-inflammatory activities being the most prominent.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyridine scaffold is a well-established pharmacophore in oncology, with numerous pyridine-containing drugs approved for cancer treatment.[1][2] Nitropyridine derivatives, in particular, have shown significant cytotoxic potential against a variety of cancer cell lines.[5]

Mechanism of Action: Microtubule Disruption

One of the key mechanisms through which nitropyridine derivatives exert their anticancer effects is by targeting the microtubule network.[6] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, binding to the colchicine site on tubulin and inhibiting its polymerization.[6] This mechanism is shared by several successful anticancer drugs, highlighting the therapeutic potential of this class of compounds.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for some pyridine derivatives, illustrating their potent cytotoxic effects.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivatives | MCF-7 (Breast) | 1.04 - 2.27 | [7] |

| 1,2,4 Triazole-pyridine hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [6] |

| Thiazolo[4,5-d]pyrimidine derivatives | C32 (Melanoma) | 24.4 | [8] |

| 2-Arylquinoline derivatives | HeLa (Cervical) | 8.3 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.[1]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[6] The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Nicotinic acid (niacin) and its derivatives have long been known to possess anti-inflammatory properties.[10]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of nicotinic acid derivatives are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the activation of NF-κB, 2-methyl-5-nitronicotinate derivatives can potentially dampen the inflammatory cascade.

Caption: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of 2-methyl-5-nitronicotinate derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay is a common method to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[11]

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[13]

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[13]

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Structure-Activity Relationship (SAR) and Molecular Modeling

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For 2-methyl-5-nitronicotinate derivatives, several key structural features influence their biological activity.

-

The 5-Nitro Group: The strong electron-withdrawing nature of the nitro group is often critical for activity, as it can participate in key interactions with biological targets and influences the overall electronic properties of the pyridine ring.[14]

-

The 2-Methyl Group: The methyl group can provide beneficial steric interactions within a binding pocket and can also improve metabolic stability.[14]

-

Substituents on the Amide/Hydrazone Moiety: The nature of the substituent at this position has a profound impact on the biological activity. Lipophilicity, hydrogen bonding capacity, and steric bulk all play a role in determining the potency and selectivity of the derivatives.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein.[2][15][16][17][18][19] For 2-methyl-5-nitronicotinate derivatives, docking studies can provide valuable insights into their mechanism of action and guide the design of more potent analogs. For example, docking these derivatives into the colchicine binding site of tubulin or the active site of key inflammatory kinases can help to rationalize their observed biological activities and suggest modifications to improve their binding affinity.

Caption: A typical workflow for the discovery and development of drugs based on the 2-methyl-5-nitronicotinate scaffold.

Conclusion and Future Perspectives

The 2-methyl-5-nitronicotinate scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of large and diverse chemical libraries, while its demonstrated anticancer and anti-inflammatory activities provide a strong rationale for further investigation. Future research in this area should focus on:

-

Expansion of Analog Libraries: Systematic exploration of the chemical space around the 2-methyl-5-nitronicotinate core is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

-